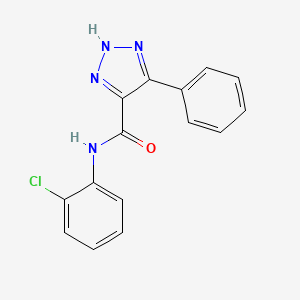![molecular formula C21H23N3O2 B6428195 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034432-38-5](/img/structure/B6428195.png)
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile (2-PBC) is a novel small molecule compound that has been the subject of research in recent years due to its potential applications in drug discovery and development. 2-PBC has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
科学的研究の応用
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile has been studied for its potential applications in drug discovery and development. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
作用機序
The exact mechanism of action of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is not yet fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various enzymes and proteins involved in signal transduction pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, this compound has been found to modulate the activity of various other enzymes and proteins involved in signal transduction pathways, such as protein kinase C, phospholipase A2, and protein kinase A.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in signal transduction pathways, such as cyclooxygenase-2 (COX-2), protein kinase C, phospholipase A2, and protein kinase A. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, as well as anti-diabetic, anti-obesity, and anti-metabolic effects.
実験室実験の利点と制限
The use of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is available in a variety of forms. Second, it has a wide range of biological activities, making it useful for a variety of applications. Finally, it is relatively stable and has a long shelf life. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain applications. In addition, it is not very stable in acidic conditions, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile are vast and there are many areas in which further research is needed. These include the development of more effective and selective inhibitors of enzymes and proteins involved in signal transduction pathways, the development of new therapeutic agents for neurological disorders, and the development of new anti-inflammatory and anti-cancer agents. In addition, further research is needed to explore the potential of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, further research is needed to explore the potential of this compound as a novel drug delivery system.
合成法
2-{[1-(4-phenylbutanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is synthesized by a multi-step process involving the condensation of the appropriate reactants in the presence of a catalyst. The first step involves the reaction of 4-phenylbutanoyl chloride with piperidine in the presence of anhydrous sodium carbonate. This reaction produces the desired product, this compound, in high yield. The second step involves the use of a base such as sodium hydroxide to convert the piperidine-4-carbonitrile to the desired this compound.
特性
IUPAC Name |
2-[1-(4-phenylbutanoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-15-18-11-12-23-20(14-18)26-19-9-5-13-24(16-19)21(25)10-4-8-17-6-2-1-3-7-17/h1-3,6-7,11-12,14,19H,4-5,8-10,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSORDIZTSZHFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCC2=CC=CC=C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)
![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)

![2-(1H-indol-3-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6428137.png)
![4-{[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B6428144.png)
![2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6428152.png)
![1-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6428171.png)
![2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428187.png)
![2-{[1-(2-ethoxyacetyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428190.png)
![2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6428198.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile](/img/structure/B6428203.png)
![3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6428221.png)
![4-{4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6428225.png)